molecular formula C18H16N2O2S B2476467 (2Z,5E)-2-((2,4-dimethylphenyl)imino)-5-((E)-3-(furan-2-yl)allylidene)thiazolidin-4-one CAS No. 850764-76-0

(2Z,5E)-2-((2,4-dimethylphenyl)imino)-5-((E)-3-(furan-2-yl)allylidene)thiazolidin-4-one

Cat. No.: B2476467
CAS No.: 850764-76-0
M. Wt: 324.4
InChI Key: WMWRRXITUYHYFV-FWPHUCDGSA-N
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Description

This compound belongs to the thiazolidin-4-one family, a class of heterocyclic molecules with a five-membered ring containing sulfur and nitrogen. The structure features a thiazolidin-4-one core substituted with a 2,4-dimethylphenylimino group at position 2 (Z-configuration) and an (E)-3-(furan-2-yl)allylidene moiety at position 3. The furan and dimethylphenyl groups contribute to its electronic and steric properties, influencing reactivity and biological activity. Thiazolidinones are widely studied for antimicrobial, anticancer, and anti-inflammatory applications .

Properties

IUPAC Name

(5E)-2-(2,4-dimethylphenyl)imino-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12-8-9-15(13(2)11-12)19-18-20-17(21)16(23-18)7-3-5-14-6-4-10-22-14/h3-11H,1-2H3,(H,19,20,21)/b5-3+,16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWRRXITUYHYFV-FWPHUCDGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC=CC3=CC=CO3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C\C=C\C3=CC=CO3)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z,5E)-2-((2,4-dimethylphenyl)imino)-5-((E)-3-(furan-2-yl)allylidene)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including:

  • Anticancer : Inhibiting cancer cell proliferation and inducing apoptosis.
  • Antimicrobial : Effective against various bacterial strains and fungi.
  • Anti-inflammatory : Reducing inflammation through various pathways.
  • Antidiabetic : Acting as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives exhibit considerable anticancer properties. The compound under discussion has shown potential in inhibiting cancer cell lines through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific enzymes involved in tumor progression.

Recent studies have highlighted its effectiveness against various cancer types, suggesting that modifications in the thiazolidinone structure can enhance its cytotoxicity and selectivity towards cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring has been associated with increased antimicrobial activity. For instance:

  • Compounds with halogen substitutions showed enhanced inhibition of bacterial growth compared to their unsubstituted counterparts .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is significantly influenced by their structural components. Key factors include:

  • Substituents on the aromatic ring : Variations in substituents can modulate the compound's biological efficacy.
  • Positioning of functional groups : The arrangement of functional groups on the thiazolidinone scaffold plays a critical role in determining its pharmacological profile.

Case Studies and Research Findings

Several studies have explored the biological activities of thiazolidinone derivatives, including those similar to the compound :

  • Antioxidant Activity : A study reported that certain thiazolidinone derivatives possess significant antioxidant properties, measured using DPPH radical scavenging assays. The most potent compounds exhibited IC50 values lower than standard antioxidants like vitamin C .
  • Antimicrobial Evaluation : Another investigation assessed a series of thiazolidinone derivatives for their antimicrobial activity against various pathogens. The results indicated that compounds with specific functional groups displayed superior activity compared to standard antibiotics .
  • Cytotoxicity Against Cancer Cell Lines : Recent research has shown that specific thiazolidinone derivatives can effectively inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent cytotoxic effects .

Data Tables

Activity TypeCompound ExampleIC50 Value (µM)Reference
AnticancerThiazolidinone Derivative A15
AntimicrobialThiazolidinone Derivative B25
AntioxidantThiazolidinone Derivative C10

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to (2Z,5E)-2-((2,4-dimethylphenyl)imino)-5-((E)-3-(furan-2-yl)allylidene)thiazolidin-4-one have been evaluated for their effects on cancer cell lines. Research indicates that these compounds can inhibit the proliferation of various cancer cells through mechanisms that may involve apoptosis and cell cycle arrest .

Case Study:
A study published in 2024 synthesized novel thiazolidine derivatives and assessed their efficacy against cancer cell lines. The results showed significant cytotoxic effects, suggesting that the incorporation of specific moieties can enhance the therapeutic potential of thiazolidinones .

Antimicrobial Properties

Thiazolidinone derivatives have also been recognized for their antimicrobial activities. The presence of the furan moiety in the compound may contribute to its effectiveness against bacterial strains. Research has demonstrated that modifications in the thiazolidinone structure can lead to increased activity against resistant strains of bacteria .

Case Study:
In a comparative study on various thiazolidinones, it was found that compounds with furan substitutions exhibited enhanced antibacterial properties. This suggests that this compound could be a candidate for further development as an antimicrobial agent .

Photovoltaic Materials

Thiazolidinones are being explored as potential materials for organic photovoltaics due to their unique electronic properties. The incorporation of electron-donating and electron-withdrawing groups can modify the energy levels suitable for light absorption and charge transport.

Case Study:
Research has shown that thiazolidinone derivatives can serve as effective electron donors in organic solar cells, enhancing efficiency when combined with suitable acceptors. The structural characteristics of this compound may provide insights into optimizing performance in photovoltaic applications .

Chemical Reactions Analysis

Knoevenagel Condensation

The furan-allylidene moiety is formed via Knoevenagel condensation between thiazolidinone precursors and furan-containing aldehydes. This reaction typically employs mild bases (e.g., diisopropylethylamine) in ethanol under reflux (90–95°C) .

ReactantConditionsProduct StructureYield
Thiazolidin-4-one precursorFuran-2-carbaldehyde, EtOH, DIPEA, 90°CAllylidene-thiazolidinone derivative85–91%

This step is critical for introducing the α,β-unsaturated ketone system, which enhances conjugation and biological activity .

Nucleophilic Substitution at the Imino Group

The imino group (-N=C-) undergoes nucleophilic substitution with electrophiles such as chloroacetyl chloride. For example:

  • Reaction with chloroacetyl chloride in DMF yields 2-chloro-N-(aryl)acetamide intermediates, which cyclize with ammonium thiocyanate to form thiazolidinone derivatives .

Mechanism :

  • Chloroacetyl chloride attacks the imino nitrogen.

  • Cyclization with thiocyanate forms the thiazolidinone ring .

Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the imine (-N=C-) to an amine (-NH-CH₂-), altering biological activity .

ReactionConditionsProduct
Imine reductionH₂ (1 atm), Pd/C, MeOH2-((2,4-dimethylphenyl)amino) derivative

Cycloaddition Reactions

The α,β-unsaturated ketone in the allylidene group participates in [4+2] Diels-Alder reactions with dienes. For example:

  • Reaction with cyclopentadiene forms a bicyclic adduct, though specific data for this compound requires further validation .

Biological Activity-Driven Modifications

The compound’s structure allows structure-activity relationship (SAR) tuning :

  • Furan ring substitution : Introducing electron-withdrawing groups (e.g., -NO₂) enhances antimicrobial activity .

  • Thiazolidinone core modifications : Replacing the 4-oxo group with a thioxo group (-S-) improves anticancer potency .

Stability and Degradation

  • Hydrolytic instability : The imine bond hydrolyzes under acidic conditions (pH < 3) to form 2,4-dimethylaniline and a thiazolidinone-ketone fragment .

  • Photodegradation : UV exposure induces [2+2] cycloaddition in the allylidene system, forming dimers .

Comparative Reactivity of Analogues

Data for structurally similar compounds suggests reactivity trends:

Compound ModificationReactivity ObservationSource
5-(2-Methoxybenzylidene)Enhanced electrophilic addition
3-Fluoro-4-morpholinophenylImproved solubility in polar solvents

Key Research Findings

  • Antimicrobial activity : MIC = 8–32 µg/mL against Staphylococcus aureus .

  • Anticancer potential : IC₅₀ = 24.6 µM against MDA-MB-231 cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents at Positions 2 and 5 Biological Activity (MIC50/IC50) Synthesis Yield (%) Reference
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-thioxo, 5-(2-methylbenzylidene) Not reported 75–85
(2E,5Z)-2-(2-Chlorophenylimino)-5-(4-fluorobenzylidene)-thiazolidin-4-one 2-(2-chlorophenylimino), 5-(4-fluorobenzylidene) Anticancer (IC50: 12–18 μM) 68–72
5-(4-Substituted-benzylidene)-2-(morpholinoimino)-3-phenylthiazolidine-4-one 2-(morpholinoimino), 5-(4-substituted-benzylidene) Antimicrobial (MIC50: 8–32 μg/mL) 70–85
(5Z)-3-(4-chlorophenyl)-5-[(E)-3-(furan-2-yl)allylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 3-(4-chlorophenyl), 5-(furan-2-yl allylidene) Not reported 60–75

Key Observations :

  • Furan vs. Benzylidene : The (E)-3-(furan-2-yl)allylidene moiety introduces conjugated π-electrons, which may enhance UV-Vis absorption properties compared to simple benzylidene derivatives .
  • Synthesis Efficiency : Yields for the target compound’s analogues range from 60–95%, depending on substituents and reaction conditions (e.g., solvent, catalyst). Microwave-assisted methods improve yields (e.g., 90–95% in ).
Computational and Spectroscopic Insights
  • DFT Studies : Becke’s hybrid functional and Lee-Yang-Parr correlation predict the target compound’s HOMO-LUMO gap to be narrower than benzylidene derivatives, indicating higher reactivity.
  • Crystallography: SHELX refinement confirms the Z,E-configuration of similar thiazolidinones, critical for activity. For example, the (5Z)-5-(2-methylbenzylidene) derivative shows a planar thiazolidinone ring, facilitating intermolecular interactions.

Research Findings and Implications

Synthetic Accessibility : The target compound’s synthesis is feasible via condensation of 2-thioxothiazolidin-4-one with furfural derivatives under mild acidic conditions (acetic acid/NaOAc, 70–80% yield) .

Structure-Activity Relationship (SAR) :

  • Electron-deficient arylidene groups enhance antimicrobial activity.
  • Furan moieties may improve photophysical properties for optoelectronic applications.

Preparation Methods

Thiazolidinone Ring Formation

The foundational synthesis begins with cyclocondensation reactions between primary amines and mercaptoacetic acid derivatives. As demonstrated in the synthesis of 2-(morpholinoimino)-3-phenylthiazolidin-4-one, the reaction of N-phenylthiourea derivatives with ethyl bromoacetate under basic conditions (anhydrous sodium acetate) in ethanol produces the thiazolidinone core through nucleophilic substitution and subsequent cyclization. Critical parameters include:

Table 1 : Optimal conditions for thiazolidinone core synthesis

Parameter Value Range Impact on Yield
Reaction temperature 78-82°C (reflux) <5% variance
Solvent system Anhydrous ethanol 73-78% yield
Base equivalency 10:1 NaOAc Prevents hydrolysis

Imino Group Introduction

The 2-position imino functionality is installed via Schiff base formation between the thiazolidinone's amine group and aromatic aldehydes. Patent data reveals that substituted benzaldehydes react efficiently with thiazolidinone precursors in ethanol with piperidine catalysis. For the target compound, 2,4-dimethylbenzaldehyde undergoes condensation at 120°C for 24 hours, achieving >85% conversion.

Stereoselective Formation of (E)-3-(Furan-2-yl)Allylidene Moiety

Knoevenagel Condensation Optimization

The 5-position allylidene group is introduced through a modified Knoevenagel reaction between the thiazolidinone intermediate and furan-2-carbaldehyde. Key findings from comparative studies:

Table 2 : Catalytic systems for allylidene formation

Catalyst Solvent Time (h) E:Z Ratio
Piperidine Ethanol 18 9:1
DBU THF 6 7:3
L-Proline DMF 24 8:2

The piperidine/ethanol system provides optimal stereochemical control for the (E)-configuration at both the 2- and 5-positions. FTIR analysis confirms conjugation through characteristic C=N stretches at 1604 cm⁻¹ and C=O vibrations at 1720 cm⁻¹.

Integrated Synthesis Protocol

Stepwise Assembly

  • Intermediate 1 : 3-Phenylthiazolidin-4-one synthesis

    • React N-phenylthiourea (10 mmol) with ethyl bromoacetate (20 mmol)
    • 6 hours reflux in ethanol with NaOAc
    • Yield: 73% white crystalline solid
  • Intermediate 2 : 2-(2,4-Dimethylphenylimino) derivative

    • Condense Intermediate 1 with 2,4-dimethylbenzaldehyde (1:1.2 molar ratio)
    • Piperidine (10 mol%) in ethanol at 120°C
    • Reaction monitoring by TLC (Rf = 0.43 in EtOAc/hexane 3:7)
  • Final Product :

    • React Intermediate 2 with (E)-3-(furan-2-yl)acrolein (1.5 equiv)
    • 18 hours reflux with molecular sieves (4Å)
    • Purification through silica chromatography (CH₂Cl₂:MeOH 95:5)

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.21 (s, 1H, N=CH-Ar)
  • δ 7.89 (d, J = 15.6 Hz, 1H, CH=CH-Furan)
  • δ 6.82-7.35 (m, 6H, aromatic protons)
  • δ 4.12 (s, 2H, thiazolidinone C3-H2)

13C NMR :

  • 187.4 ppm (C4 ketone)
  • 162.1 ppm (C2 imino)
  • 152.3 ppm (conjugated enone system)

Mechanistic Considerations

Tautomeric Control

The (2Z,5E) configuration arises from thermodynamic control during the final Knoevenagel step. Computational studies suggest a 12.3 kcal/mol preference for the observed stereoisomer due to conjugation with the furan oxygen's lone pairs.

Byproduct Formation

GC-MS analysis identifies three minor byproducts (<5% total):

  • Over-oxidized sulfone derivative (m/z 387)
  • Hydrolyzed imine (m/z 279)
  • Diels-Alder adduct with furan (m/z 452)

Industrial-Scale Adaptation

Continuous Flow Synthesis

Patent data suggests scalability through:

  • Microreactor technology (0.5 mL volume)
  • Residence time 8 minutes at 140°C
  • 92% conversion vs. 78% batch process

Table 3 : Batch vs. flow synthesis comparison

Parameter Batch Flow
Space-time yield 0.8 g/L/h 5.2 g/L/h
Energy consumption 18 kWh/kg 9 kWh/kg
Purity 95% 98%

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